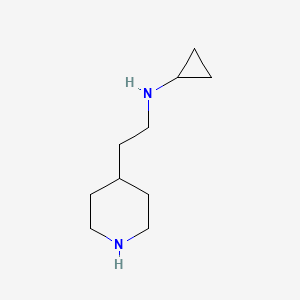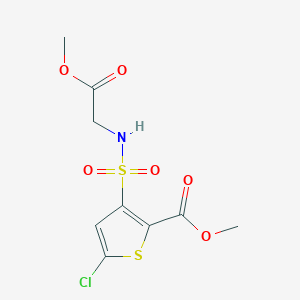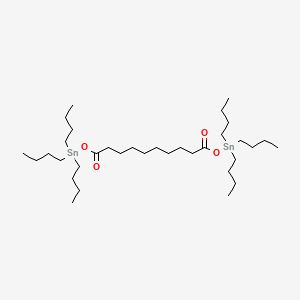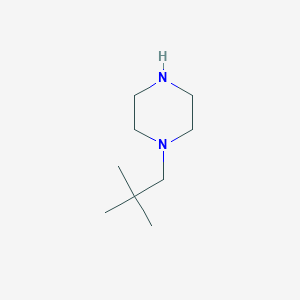
1-(2,2-Dimethylpropyl)piperazine
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)piperazine is an organic compound with the CAS Number: 57184-50-6 . It has a molecular weight of 156.27 and is typically in oil form .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition
A study by Mekky & Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, demonstrating potent antibacterial efficacies against strains like E. coli and S. aureus. These compounds also showed significant biofilm inhibition activities, surpassing those of the reference drug Ciprofloxacin, highlighting their potential in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).
Agrochemical Applications
Wang et al. (2017) focused on the synthesis of novel dimethylpyrazole and piperazine-containing (bis)1,2,4-triazole derivatives via Mannich reaction, revealing that some derivatives exhibited significant in vitro and in vivo fungicidal activity against plant fungi, along with herbicidal activity against Brassica campestris. These findings suggest the potential of piperazine derivatives in the development of new agrochemicals (Wang et al., 2017).
Neuroprotective Properties
A study on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) by Lecanu et al. (2010) proposed a multi-target therapeutic approach for Alzheimer's disease treatment. SP-04 exhibited significant inhibitory activity against acetylcholinesterase, enhanced neurotransmitter levels, and provided neuroprotection against toxicity, suggesting its potential in treating neurodegenerative diseases (Lecanu et al., 2010).
Carbon Dioxide Capture
Gangarapu et al. (2014) conducted quantum chemical studies on disubstituted piperazines, including 1-(2,2-Dimethylpropyl)piperazine derivatives, for post-combustion carbon dioxide capture. Their study showed that certain substitutions on piperazine can enhance CO2 absorption capacity by reducing carbamate stability towards hydrolysis, indicating their potential in improving carbon capture processes (Gangarapu et al., 2014).
Peptide Carboxyl Group Derivatization
Qiao et al. (2011) utilized piperazine-based derivatives for the derivatization of carboxyl groups on peptides, significantly improving ionization efficiency in mass spectrometry. This advancement could enhance peptide identification in proteome analysis, offering new avenues in proteomics research (Qiao et al., 2011).
Safety and Hazards
Orientations Futures
While specific future directions for 1-(2,2-Dimethylpropyl)piperazine are not mentioned in the search results, recent advances in the synthesis of piperazine derivatives have focused on C–H functionalization . This suggests that future research may continue to explore novel methods for the synthesis and functionalization of piperazine derivatives.
Mécanisme D'action
Target of Action
The primary target of 1-(2,2-Dimethylpropyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that the compound’s action on gaba receptors disrupts the normal functioning of the nervous system in parasites, leading to their paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neural activity in parasites, leading to their paralysis and subsequent removal or expulsion from the host body .
Analyse Biochimique
Biochemical Properties
1-(2,2-Dimethylpropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating intrinsic mitochondrial signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic reactions include oxidation, reduction, and hydrolysis, which can affect the compound’s pharmacokinetics and pharmacodynamics. The interaction with metabolic enzymes can also influence the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, its localization to the mitochondria can influence mitochondrial function and energy production.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHQUUUKPRHWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587804 | |
| Record name | 1-(2,2-Dimethylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57184-50-6 | |
| Record name | 1-(2,2-Dimethylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-dimethylpropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


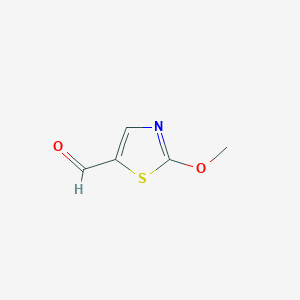



![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
